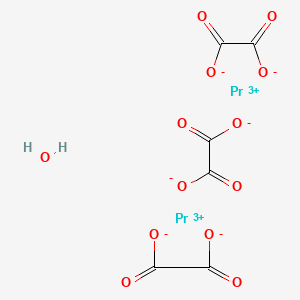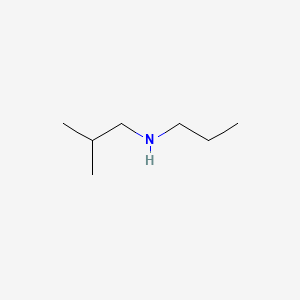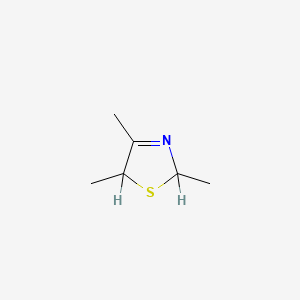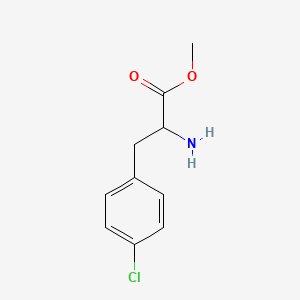
3-(3-Methoxychinoxalin-2-yl)propansäure
Übersicht
Beschreibung
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxyquinoxalin-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its quinoxaline core.
Industry: Used in the development of materials with specific electronic or optical properties.
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, it’s worth noting that quinoxaline derivatives have been studied for their potential biological activities . Therefore, 3-(3-Methoxyquinoxalin-2-yl)propanoic acid could be a subject of interest in future research within the field of medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid is Thioredoxin Glutathione Reductase (TGR) from the parasite Schistosoma mansoni . TGR is an essential enzyme in the parasite, playing a crucial role in maintaining the redox balance. It is a promising drug target for schistosomiasis, a devastating, neglected disease .
Mode of Action
It is known that the compound forms a complex with tgr . This interaction could potentially inhibit the enzyme’s activity, disrupting the redox balance within the parasite.
Biochemical Pathways
The inhibition of TGR affects the thiol/selenol-dependent thioredoxin reductase pathways . These pathways are crucial for managing oxidative stress in organisms. Disruption of these pathways in Schistosoma mansoni can lead to an accumulation of reactive oxygen species, damaging the parasite’s cells and potentially leading to its death .
Pharmacokinetics
The compound’s molecular weight (23224) and formula (C12H12N2O3) suggest that it may have reasonable bioavailability
Result of Action
The result of the action of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid is the potential inhibition of TGR, leading to an imbalance in the redox state of Schistosoma mansoni. This can cause cellular damage and potentially death of the parasite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Propanoic Acid Substitution:
Industrial Production Methods
Industrial production of 3-(3-Methoxyquinoxalin-2-yl)propanoic acid may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyquinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-2-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the methoxy group and propanoic acid moiety.
3-Methoxyquinoxaline: Lacks the propanoic acid moiety.
2-Methylquinoxaline: Has a methyl group instead of a methoxy group.
Uniqueness
3-(3-Methoxyquinoxalin-2-yl)propanoic acid is unique due to the presence of both the methoxy group and the propanoic acid moiety, which can confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-12-10(6-7-11(15)16)13-8-4-2-3-5-9(8)14-12/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIQZKAWWUSNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364073 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
727682-53-3 | |
| Record name | 3-(3-methoxyquinoxalin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)










